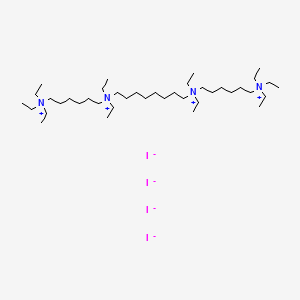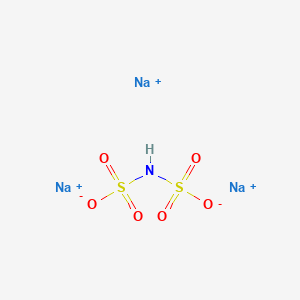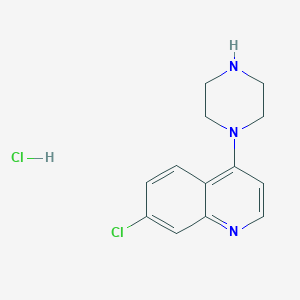
7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride is a chemical compound with the molecular formula C13H14ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride typically involves the condensation reaction of 4,7-dichloroquinoline with piperazine. The reaction is carried out under controlled conditions, with the temperature maintained between 90 to 150°C for 1 to 4 hours . The product is then extracted using an organic solvent that is immiscible with water, followed by drying and condensation to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interfere with its replication and transcription processes, leading to the inhibition of cell growth and proliferation. Additionally, it can interact with various enzymes and receptors, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Bromo-4-(piperazin-1-yl)quinoline
Uniqueness
7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential therapeutic applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15Cl2N3 |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
7-chloro-4-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C13H14ClN3.ClH/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H |
InChI Key |
IWWGFTLTBPPIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


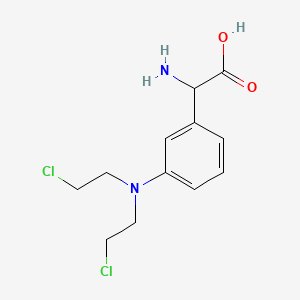
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
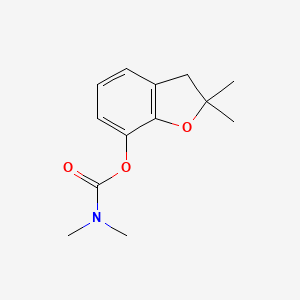
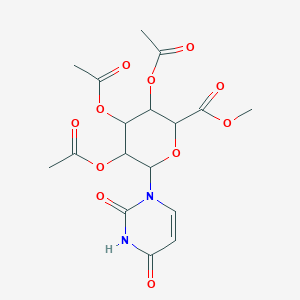


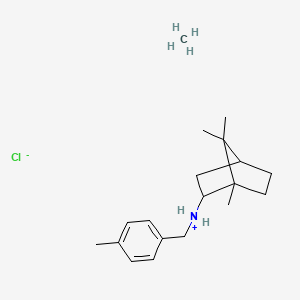
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
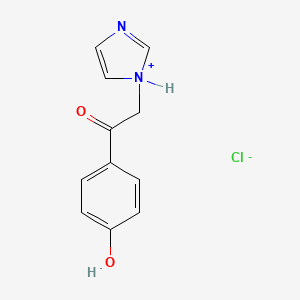
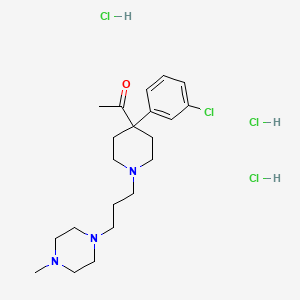

![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
